molecular formula C9H6N2O2 B174252 1,6-Naphthyridine-2-carboxylic acid CAS No. 197507-59-8

1,6-Naphthyridine-2-carboxylic acid

Cat. No.: B174252
CAS No.: 197507-59-8
M. Wt: 174.16 g/mol
InChI Key: OZZMWXQJCJUCEJ-UHFFFAOYSA-N
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Description

1,6-Naphthyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Naphthyridine-2-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the formation of the second pyridine ring and subsequent decarboxylation can be achieved by prolonged refluxing in concentrated hydrobromic acid . Another method involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes typical acid-base reactions. Deprotonation occurs in basic media (e.g., NaOH or KOH), forming the corresponding carboxylate salt. This reaction is reversible under acidic conditions.

Example :

1 6 Naphthyridine 2 carboxylic acid+NaOH1 6 Naphthyridine 2 carboxylateNa++H2O\text{1 6 Naphthyridine 2 carboxylic acid}+\text{NaOH}\rightarrow \text{1 6 Naphthyridine 2 carboxylate}^-\text{Na}^++\text{H}_2\text{O}

Esterification and Amide Formation

The carboxylic acid readily forms esters and amides through standard acyl transfer reactions:

Esterification

Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts (e.g., H2_2SO4_4) yields esters:

1 6 Naphthyridine 2 carboxylic acid+EtOHH2SO4Ethyl 1 6 naphthyridine 2 carboxylate+H2O\text{1 6 Naphthyridine 2 carboxylic acid}+\text{EtOH}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ethyl 1 6 naphthyridine 2 carboxylate}+\text{H}_2\text{O}

Yield : 75–85% under reflux conditions.

Amide Formation

Treatment with thionyl chloride (SOCl2_2) converts the acid to an acyl chloride, which reacts with amines to form amides :

1 6 Naphthyridine 2 carboxylic acidSOCl21 6 Naphthyridine 2 carbonyl chlorideRNH21 6 Naphthyridine 2 carboxamide\text{1 6 Naphthyridine 2 carboxylic acid}\xrightarrow{\text{SOCl}_2}\text{1 6 Naphthyridine 2 carbonyl chloride}\xrightarrow{\text{RNH}_2}\text{1 6 Naphthyridine 2 carboxamide}

Conditions : Room temperature, inert atmosphere.

Cyclization and Ring-Forming Reactions

The compound participates in cyclization to form fused heterocycles. A common route involves condensation with malonic acid derivatives:

Example :
Condensation with diethyl malonate in sodium ethoxide (NaOEt/EtOH) yields 1,6-naphthyridin-2(1H)-one derivatives :

1 6 Naphthyridine 2 carboxylic acid+CH2(COOEt)2NaOEt1 6 Naphthyridin 2 1H one+2CO2+2EtOH\text{1 6 Naphthyridine 2 carboxylic acid}+\text{CH}_2(\text{COOEt})_2\xrightarrow{\text{NaOEt}}\text{1 6 Naphthyridin 2 1H one}+2\text{CO}_2+2\text{EtOH}

Yield : ~40% (global yield for multi-step synthesis) .

Electrophilic Substitution

The electron-deficient naphthyridine ring undergoes electrophilic substitution at specific positions (e.g., C-5 and C-7) :

Nitration

Nitration with HNO3_3/H2_2SO4_4 introduces nitro groups predominantly at C-5:

1 6 Naphthyridine 2 carboxylic acidHNO3/H2SO45 Nitro 1 6 naphthyridine 2 carboxylic acid\text{1 6 Naphthyridine 2 carboxylic acid}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{5 Nitro 1 6 naphthyridine 2 carboxylic acid}

Conditions : 0–5°C, 1–2 hours.

Halogenation

Bromination (e.g., with Br2_2/FeBr3_3) occurs at C-8, forming 8-bromo derivatives :

1 6 Naphthyridine 2 carboxylic acid+Br2FeBr38 Bromo 1 6 naphthyridine 2 carboxylic acid+HBr\text{1 6 Naphthyridine 2 carboxylic acid}+\text{Br}_2\xrightarrow{\text{FeBr}_3}\text{8 Bromo 1 6 naphthyridine 2 carboxylic acid}+\text{HBr}

Cross-Coupling and Functionalization

Recent advancements enable palladium-catalyzed cross-coupling reactions. A 2024 study demonstrated efficient difunctionalization using 1,6-naphthyridine-5,7-ditriflates :

Reaction Scheme :

1 6 Naphthyridine 2 carboxylic acid1 6 Naphthyridine 5 7 ditriflatePd catalystDi substituted derivatives\text{1 6 Naphthyridine 2 carboxylic acid}\rightarrow \text{1 6 Naphthyridine 5 7 ditriflate}\xrightarrow{\text{Pd catalyst}}\text{Di substituted derivatives}

Table 1: Yields for Cross-Coupling Reactions

Substituent Reagent Yield (%)
-OCH3_3MeOH/BASE82
-PhPhB(OH)2_275
-CNZn(CN)2_268

Conditions : Room temperature, 1–2 hours.

Oxidation

The naphthyridine ring resists oxidation, but side-chain modifications are possible. For example, the methyl ester derivative can be oxidized to a ketone using KMnO4_4 .

Reduction

Catalytic hydrogenation (H2_2, Pd/C) reduces the aromatic ring to a tetrahydro derivative, though this is less common due to the compound’s stability .

Scientific Research Applications

Pharmaceutical Development

1,6-Naphthyridine-2-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives have been explored for their potential in treating various diseases, including bacterial infections and cancers.

  • Antimicrobial Activity : Compounds derived from 1,6-naphthyridine have shown promising activity against a range of pathogens. For instance, derivatives have been tested for their efficacy against resistant strains of bacteria and fungi, demonstrating potential as new antibiotics .
  • Cancer Therapeutics : Research has identified 1,6-naphthyridine derivatives as inhibitors of specific kinases involved in cancer progression. A study highlighted the development of dual CDK8/19 inhibitors based on this scaffold, which exhibited significant antitumor activity in colorectal cancer models .

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals that enhance crop protection and yield.

  • Pesticide Development : The compound is incorporated into pesticide formulations to combat various pests effectively. Its role in enhancing the efficacy of existing pesticides has been documented, making it valuable for sustainable agricultural practices .

Biochemical Research

This compound is extensively used in biochemical assays and studies aimed at understanding metabolic pathways and enzyme functions.

  • Metabolic Studies : Researchers utilize this compound to elucidate mechanisms of action in metabolic pathways. For example, its derivatives have been employed to study their interaction with metal cations and their effects on enzyme activity .

Material Science

The unique properties of this compound make it suitable for developing advanced materials.

  • Polymers and Coatings : Its chemical stability and resistance to degradation allow for applications in creating durable polymers and protective coatings .

Analytical Chemistry

In analytical chemistry, this compound is utilized for detecting and quantifying various substances.

  • Quality Control : It plays a role in developing analytical methods that ensure compliance with industry standards across pharmaceuticals and agrochemicals .

Data Table: Applications Overview

Application AreaSpecific Use CasesNotable Findings
Pharmaceutical DevelopmentAntimicrobial agents; Cancer therapeuticsEffective against resistant bacteria; Dual kinase inhibitors show antitumor activity
Agricultural ChemicalsPesticide formulationsEnhances efficacy of pesticides
Biochemical ResearchMetabolic pathway studiesElucidates enzyme interactions with metal cations
Material ScienceDevelopment of polymers and coatingsExhibits chemical stability and durability
Analytical ChemistryQuality control methodsAids in compliance testing across industries

Case Study 1: Antimicrobial Activity

A series of studies focused on synthesizing 8-hydroxy naphthyridines derived from this compound demonstrated potent in vitro activity against Leishmania species. The compounds showed a selective mechanism targeting divalent metal cations which was crucial for their efficacy but also raised concerns regarding tolerability in vivo .

Case Study 2: Cancer Therapeutics

Research involving the development of dual CDK8/19 inhibitors based on the 1,6-naphthyridine scaffold revealed that specific substitutions could enhance metabolic stability while maintaining potency against colorectal cancer cells. The lead compound showed sustained inhibition of STAT1 phosphorylation in xenograft models, indicating its potential for further development .

Mechanism of Action

The mechanism of action of 1,6-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular structure of the compound .

Biological Activity

1,6-Naphthyridine-2-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Overview of Biological Activities

This compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anti-inflammatory Properties : Demonstrates potential in reducing inflammation.
  • Antioxidant Effects : Capable of scavenging free radicals.
  • Anticancer Activity : Shows cytotoxic effects against several cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryReduces inflammatory markers
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in cancer cells

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : It inhibits key enzymes such as c-Met kinase and topoisomerase I, which are crucial in cancer progression and DNA replication respectively .
  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
  • Metal Ion Sequestration : It has been shown to sequester divalent metal ions, which may contribute to its antimicrobial and anticancer effects .

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was attributed to apoptosis induction through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating its potential as a novel antimicrobial agent .

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with moderate bioavailability. However, toxicity assessments indicate that high concentrations may lead to cytotoxic effects in non-target cells. Further studies are necessary to optimize dosing regimens for therapeutic applications .

Table 2: Comparison with Similar Naphthyridine Derivatives

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
1,5-NaphthyridineModerateLowFewer biological targets
1,8-NaphthyridineLowModerateLess effective against cancer
This compoundHighHighBroad spectrum of activity

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,6-naphthyridine-2-carboxylic acid, and how are they optimized for yield and purity?

this compound is commonly synthesized via condensation reactions or halogenation followed by functional group transformations. For example, bromination of the parent compound using Br₂ in acetic acid yields 8-bromo-1,6-naphthyridine-2-carboxylic acid, which can be further derivatized via amidation or cross-coupling reactions . Optimization often involves adjusting reaction conditions (e.g., temperature, solvent, catalyst) and purification steps (e.g., recrystallization, chromatography). Hydrolysis of esters (e.g., ethyl 7-chloro-1-ethyl-4-oxo-1,6-naphthyridine-3-carboxylate) under alkaline conditions (2M KOH, 90°C) is another key method, achieving high yields (93%) .

Q. What functional group transformations are feasible for this compound?

The carboxylic acid group undergoes decarboxylation at high temperatures (250–370°C) to yield deoxygenated derivatives . Amide formation is achieved via coupling reagents like EDC/HOBT in DMF, enabling conjugation with amines (e.g., 2-isopropoxybenzylamine) for bioactive analogs . Bromination and chlorination at the 8-position are also well-documented, though reaction conditions (e.g., Br₂ in acetic acid vs. Cl₂ gas) influence regioselectivity and byproduct formation .

Q. How is this compound characterized structurally and analytically?

Key techniques include:

  • NMR spectroscopy : To confirm substitution patterns and monitor reaction progress.
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation analysis.
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., tetrahydro-1,6-naphthyridine analogs) .
  • HPLC : Ensures purity, particularly for intermediates in multi-step syntheses .

Advanced Research Questions

Q. How can synthetic methodologies address contradictions in reported reaction yields or regioselectivity?

Discrepancies in yields (e.g., bromination efficiency ranging from 77% to 80% under similar conditions ) may arise from trace impurities, solvent effects, or catalyst stability. Systematic optimization studies (e.g., Design of Experiments, DoE) can identify critical parameters. For example, substituting acetic acid with a polar aprotic solvent (e.g., DMF) may improve halogenation regioselectivity . Mechanistic studies using computational tools (DFT calculations) can also clarify electronic effects influencing reactivity .

Q. What strategies are employed to enhance the biological activity of this compound derivatives?

Derivatization focuses on modifying the carboxylic acid moiety and the naphthyridine core:

  • Amide/ester analogs : Coupling with pharmacophores (e.g., benzylamines) improves antimicrobial or antiviral activity. For instance, 8-bromo derivatives conjugated with 2-isopropoxybenzylamine showed potent human cytomegalovirus inhibition .
  • Core functionalization : Introducing electron-withdrawing groups (e.g., CF₃) at the 3-position enhances metabolic stability and target binding .
  • Hybrid structures : Multi-component reactions generate fused heterocycles (e.g., pyrano[4,3-b]pyridines) with tailored bioactivity .

Q. How are mechanistic pathways elucidated for reactions involving this compound?

  • Kinetic studies : Monitoring reaction progress via in-situ techniques (e.g., FTIR, Raman spectroscopy) identifies rate-determining steps.
  • Isotopic labeling : Using deuterated solvents or substrates clarifies proton transfer mechanisms in decarboxylation .
  • Catalyst profiling : For cross-coupling reactions (e.g., Stille vinylation), PdCl₂(PPh₃)₂ is preferred for its stability and efficiency in DMF .

Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?

Key challenges include:

  • Exothermic reactions : Bromination and decarboxylation require controlled heating/cooling to prevent runaway reactions .
  • Purification complexity : Chromatography is replaced with scalable techniques like crystallization (e.g., using ethanol/water mixtures) .
  • Catalyst recovery : Immobilized catalysts (e.g., Pd on carbon) reduce costs in cross-coupling steps .

Q. Data Contradictions and Resolution

Q. How can researchers resolve inconsistencies in reported biological activities of 1,6-naphthyridine derivatives?

Discrepancies may stem from assay variability (e.g., cell line differences) or structural impurities. Solutions include:

  • Standardized assays : Re-testing compounds under uniform conditions (e.g., NIH/3T3 cells for cytotoxicity).
  • Structural revalidation : Re-synthesizing disputed analogs with rigorous characterization .
  • Meta-analyses : Cross-referencing data across studies to identify trends (e.g., CF₃-substituted analogs consistently showing higher potency ).

Q. Methodological Recommendations

Q. What analytical workflows are recommended for quality control in multi-step syntheses?

  • Step-wise monitoring : Use LC-MS after each reaction to detect intermediates and byproducts.
  • Stability testing : Assess intermediates under storage conditions (e.g., humidity, temperature) to prevent degradation .
  • Batch consistency : Implement statistical process control (SPC) for critical parameters (e.g., pH, reaction time) .

Q. How can computational tools accelerate the development of 1,6-naphthyridine-based therapeutics?

  • Docking studies : Predict binding affinities for target proteins (e.g., viral polymerases) .
  • ADMET prediction : Tools like SwissADME evaluate solubility, permeability, and toxicity early in design .
  • Retrosynthetic planning : AI platforms (e.g., Synthia) propose efficient routes for novel derivatives .

Properties

IUPAC Name

1,6-naphthyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZMWXQJCJUCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352879
Record name 1,6-Naphthyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197507-59-8
Record name 1,6-Naphthyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Naphthyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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